Acide 1-méthylindole-5-boronique

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of N-methylindole derivatives, including those related to boronic acids, involves stoichiometric reactions that can produce zwitterionic species. These species exhibit restricted rotation around certain bonds, highlighting the complex nature of their synthesis and the potential for generating diverse molecular structures (Focante et al., 2004). The use of boronic acids as building blocks facilitates the construction of complex molecular architectures through reversible condensation reactions, leading to macrocycles, cages, and polymers (Severin, 2009).

Molecular Structure Analysis

Molecular structure analysis of related compounds, such as 4-Methyl-1H-Indazole-5-Boronic Acid, reveals the presence of different resonance states under varying temperatures, illustrating the dynamic nature of these molecules. Nuclear magnetic resonance (NMR) spectroscopy and density functional theory (DFT) calculations provide insights into the molecular structure and resonance states, contributing to our understanding of their chemical behavior (Dikmen, 2018).

Chemical Reactions and Properties

Boronic acids, including N-methylindole-5-boronic acid derivatives, are known for their versatility in chemical reactions. They can undergo reversible interactions with diols and Lewis bases, forming boronate esters or anions. These reversible covalent bonds are crucial for self-assembled molecular structures and sensor development, as they ensure the formation of thermodynamically stable structures and allow for error correction during assembly processes (Fujita et al., 2008).

Physical Properties Analysis

The electrochemical polymerization of indole derivatives, including those with methyl groups and boronic acid functionalities, in specific electrolytes can produce high-quality films with excellent fluorescence properties. This process highlights the influence of molecular structure on the physical properties of the synthesized materials, such as conductivity and thermal stability (Xu et al., 2006).

Chemical Properties Analysis

The chemical properties of N-methylindole derivatives and boronic acids are significantly impacted by their molecular structure. For instance, the ability of boronic acids to form cyclic boronate esters with diols underlines their importance in sensing and assembly technologies. These interactions, driven by the acidity of boronic acids, are exploited in various applications, including the construction of sensors and separation systems (Bull et al., 2013).

Applications De Recherche Scientifique

Couplage de Suzuki-Miyaura

L'acide 1-méthylindole-5-boronique est utilisé comme réactif pour le couplage de Suzuki-Miyaura . Il s'agit d'un type de réaction de couplage croisé catalysée au palladium, qui est utilisée pour synthétiser des composés biaryliques, une classe importante de composés en chimie médicinale .

Intermédiaires pharmaceutiques

Ce composé sert de principe pharmaceutique actif et est utilisé comme intermédiaire pharmaceutique . Les intermédiaires pharmaceutiques sont essentiels à la production de principes pharmaceutiques actifs, qui sont ensuite utilisés pour produire des médicaments .

Synthèse organique

L'this compound est également utilisé comme matière première en synthèse organique . La synthèse organique est une méthode de préparation de composés organiques à partir de composés facilement disponibles et constitue un aspect très important de la chimie organique .

Applications de détection

Les acides boroniques, tels que l'this compound, sont de plus en plus utilisés dans divers domaines de la recherche, y compris les applications de détection . Les interactions des acides boroniques avec les diols et les bases de Lewis fortes telles que les anions fluorure ou cyanure conduisent à leur utilité dans diverses applications de détection .

Étiquetage biologique

L'interaction clé des acides boroniques avec les diols permet une utilisation dans divers domaines allant de l'étiquetage biologique . Ceci est particulièrement utile dans le domaine de la biochimie, où il peut être utilisé pour suivre ou indiquer un processus biologique particulier

Safety and Hazards

“N-Methylindole-5-boronic acid” is classified as a skin irritant (Category 2), causing serious eye damage (Category 1), and may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3) . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area . In case of skin contact, it is advised to wash with plenty of soap and water .

Mécanisme D'action

Target of Action

The primary target of 1-Methylindole-5-boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

In the SM cross-coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The SM cross-coupling reaction is a key biochemical pathway affected by 1-Methylindole-5-boronic acid . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The addition of B–H over an unsaturated bond occurs with syn-selectivity and proceeds in an anti-Markovnikov manner .

Pharmacokinetics

It’s known that the compound is involved in the sm cross-coupling reaction, which is characterized by exceptionally mild and functional group tolerant reaction conditions .

Result of Action

The result of the action of 1-Methylindole-5-boronic acid is the formation of new carbon–carbon bonds via the SM cross-coupling reaction . This leads to the creation of new organic compounds, contributing to the diversity and complexity of organic chemistry.

Action Environment

The action of 1-Methylindole-5-boronic acid is influenced by various environmental factors. For instance, the SM cross-coupling reaction conditions, such as temperature and the presence of a palladium catalyst, can affect the efficacy of the reaction . Additionally, the stability of the compound can be influenced by factors such as pH and the presence of other reactive species.

Analyse Biochimique

Biochemical Properties

They are often involved in biochemical reactions, particularly in the context of medicinal chemistry and drug development .

Cellular Effects

Indole derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known that indole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

There is currently no specific information available on the temporal effects of 1-Methylindole-5-boronic acid in laboratory settings. It is known that the stability, degradation, and long-term effects of a compound on cellular function can be observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

There is currently no specific information available on the dosage effects of 1-Methylindole-5-boronic acid in animal models .

Metabolic Pathways

Indole derivatives are known to be involved in various metabolic pathways, interacting with enzymes and cofactors .

Transport and Distribution

It is known that the transport and distribution of a compound can be influenced by various factors, including transporters and binding proteins .

Subcellular Localization

The subcellular localization of a compound can affect its activity or function .

Propriétés

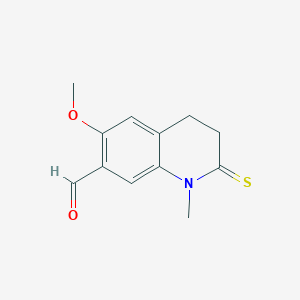

IUPAC Name |

(1-methylindol-5-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BNO2/c1-11-5-4-7-6-8(10(12)13)2-3-9(7)11/h2-6,12-13H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYWDZJWBRYIJJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(C=C1)N(C=C2)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40374954 | |

| Record name | (1-Methyl-1H-indol-5-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40374954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

192182-55-1 | |

| Record name | (1-Methyl-1H-indol-5-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40374954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Methyl-1H-indole-5-boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-(Aminomethyl)phenyl]ethanol](/img/structure/B60421.png)